Home > Products > Screening Compounds P143525 > Plerixafor Octahydrochloride
Plerixafor Octahydrochloride - 155148-31-5

Plerixafor Octahydrochloride

Catalog Number: EVT-288350
CAS Number: 155148-31-5
Molecular Formula: C28H55ClN8
Molecular Weight: 539.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Plerixafor Octahydrochloride is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma to stimulate their immune system .

Molecular Structure Analysis

Plerixafor Octahydrochloride has a molecular formula of C28H62Cl8N8 . It consists of two cyclam rings connected by a 1,4-phenylenebis(methylene) linker .

Chemical Reactions Analysis

As an inhibitor of CXCR4, Plerixafor Octahydrochloride blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) .

Physical And Chemical Properties Analysis

Plerixafor Octahydrochloride has a molecular weight of 794.460 g/mol . More detailed physical and chemical properties were not found in the search results.

Source and Classification

Plerixafor is derived from the bicyclam class of compounds, characterized by its dual cyclam rings linked by a 1,4-phenylenebis(methylene) bridge. It is classified under pharmaceutical agents targeting chemokine receptors, specifically designed to interact with CXCR4, which plays a crucial role in various physiological processes including hematopoiesis and immune responses .

Synthesis Analysis

The synthesis of plerixafor octahydrochloride involves several key steps that can vary significantly among different methods. A notable process includes:

  1. Starting Materials: The synthesis often begins with cyclam derivatives and halogenated aromatic compounds.
  2. Protection and Deprotection: Initial steps involve protecting functional groups on the cyclam structure to facilitate subsequent reactions.
  3. Bridging Reaction: A bridging reaction typically occurs using halogenated methylbenzene derivatives to create the necessary link between cyclam units.
  4. Reduction: Sodium borohydride is commonly employed to reduce intermediates, followed by extraction using halogenated solvents.
  5. Crystallization: The final product is purified through crystallization techniques, yielding plerixafor octahydrochloride with high purity levels (≥ 99.8%) as confirmed by high-performance liquid chromatography .

Technical Parameters

  • Solvents Used: Chlorinated hydrocarbons like dichloromethane are preferred.
  • Temperature Range: Reactions are typically conducted at temperatures between 20°C and 100°C, depending on the specific step .
Molecular Structure Analysis

Plerixafor octahydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C28H62Cl8N8
  • Molecular Weight: Approximately 693.09 g/mol
  • Structural Features: The compound contains two cyclam rings that provide multiple coordination sites for binding to CXCR4, enhancing its antagonistic properties against this receptor .

Structural Data

  • Bonding: The structure includes multiple nitrogen atoms that contribute to its chelating ability.
  • Conformation: The bicyclam configuration allows for flexibility in binding orientations, which is critical for its interaction with CXCR4.
Chemical Reactions Analysis

Plerixafor undergoes several chemical reactions during its synthesis and application:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitutions where halogenated compounds react with amines from cyclam derivatives.
  2. Reductive Processes: Reduction reactions facilitated by sodium borohydride play a pivotal role in forming the final product from intermediates.
  3. Acid-Base Reactions: Adjustments in pH are crucial during extraction and purification steps to ensure optimal yields .
Mechanism of Action

Plerixafor functions as an antagonist of the CXCR4 receptor:

  • Binding Affinity: It binds to specific residues within the receptor's ligand-binding pocket (Asp171, Asp262, Glu288), effectively blocking the natural ligand SDF-1 (stromal-derived factor 1) from activating the receptor .
  • Physiological Effects: This blockade leads to the mobilization of CD34+ hematopoietic stem cells into circulation, which is beneficial for stem cell transplantation procedures.

Pharmacokinetics

  • Absorption and Distribution: Plerixafor displays a two-compartment pharmacokinetic profile with a distribution half-life of approximately 0.3 hours and a terminal half-life ranging from 3 to 5 hours .
  • Elimination Route: Primarily excreted through urine, with about 70% of the administered dose eliminated within 24 hours in healthy individuals .
Physical and Chemical Properties Analysis

Plerixafor octahydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in water due to the presence of multiple chloride ions which enhance its hydrophilicity.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture .

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • pH Sensitivity: The compound's activity can be influenced by pH levels, particularly during preparation and formulation.
Applications

Plerixafor octahydrochloride has several significant applications in both clinical and research settings:

  1. Stem Cell Mobilization: Widely used in oncology for mobilizing hematopoietic stem cells prior to transplantation, particularly in patients with multiple myeloma and non-Hodgkin lymphoma .
  2. Research Tool: Utilized in studies investigating CXCR4’s role in various diseases, including cancer metastasis and HIV infection.
  3. Potential Therapeutic Uses: Ongoing research explores its potential beyond hematopoietic stem cell mobilization, including applications in immunotherapy and regenerative medicine .
Introduction to Plerixafor Octahydrochloride: Discovery and Historical Context

Serendipitous Discovery: From Anti-Human Immunodeficiency Virus Agent to Stem Cell Mobilization

Plerixafor octahydrochloride, initially designated as 1,1′-(1,4-phenylenebis(methylene))bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride (JM3100 or AMD3100), was first synthesized in 1987 during investigations into dimetallic coordination chemistry and redox-active compounds [1] [6]. Early research focused on its potential as an anti-human immunodeficiency virus (HIV) therapeutic due to its potent inhibition of T-tropic (X4) HIV-1 strains. The compound specifically antagonized the C-X-C chemokine receptor type 4 (CXCR4), identified as a coreceptor for viral entry alongside cluster of differentiation 4 (CD4) [2] [4]. Preclinical studies demonstrated effective viral suppression at nanomolar concentrations (1–10 nM), with minimal cytotoxicity observed at concentrations ≤500 μM, yielding a therapeutic index exceeding 100,000 [6].

Phase I clinical trials in healthy volunteers, designed to evaluate safety and antiviral potential, unexpectedly revealed a rapid and significant increase in peripheral white blood cell counts within hours of subcutaneous administration. Further immunological characterization identified these cells as CD34-positive hematopoietic stem and progenitor cells [6] [9]. This phenomenon was mechanistically distinct from granulocyte colony-stimulating factor-induced mobilization and represented a profound shift in the compound’s therapeutic potential. The serendipitous observation of hematopoietic stem cell mobilization redirected development efforts away from virology and toward hematopoietic transplantation [1] [4].

Table 1: Key Molecular Interactions Underlying Plerixafor’s Mechanism of Action

Target ReceptorInteraction TypeKey Binding ResiduesFunctional Consequence
C-X-C Chemokine Receptor Type 4 (CXCR4)Competitive AntagonismAsp171, Asp262, Glu288Inhibition of Stromal Cell-Derived Factor-1α binding, disrupting hematopoietic stem cell anchorage
C-X-C Chemokine Receptor Type 7 (CXCR7)Allosteric Agonism (high concentrations only)Not fully characterizedPotential modulation of cell migration (pharmacologically secondary)

Evolution of Pharmacological Applications: Shift from Virology to Oncology and Hematology

The mechanistic understanding of Plerixafor’s stem cell mobilization capability centered on its disruption of the CXCR4/Stromal Cell-Derived Factor-1α axis. Stromal Cell-Derived Factor-1α, constitutively secreted by bone marrow stromal cells (osteoblasts, endothelial cells, CXCL12-abundant reticular cells), functions as a critical chemoattractant and retention signal for hematopoietic stem cells expressing CXCR4 [4] [9]. Plerixafor acts as a reversible, competitive antagonist, binding within the chemokine pocket of CXCR4 via ionic interactions involving aspartate and glutamate residues. This blockade prevents Stromal Cell-Derived Factor-1α binding and subsequent G-protein activation and intracellular signaling, ultimately releasing hematopoietic stem cells from their marrow niches into peripheral circulation [4] [6] [9].

Recognizing the clinical significance for patients failing conventional granulocyte colony-stimulating factor mobilization, development rapidly pivoted toward hematopoietic stem cell transplantation support. Phase I/II trials in patients with non-Hodgkin lymphoma and multiple myeloma demonstrated that Plerixafor plus granulocyte colony-stimulating factor synergistically enhanced peripheral blood CD34-positive cell yields compared to granulocyte colony-stimulating factor alone [2] [6] [9]. This synergy stemmed from granulocyte colony-stimulating factor’s priming effect, upregulating neutrophil-derived proteases (e.g., elastase, cathepsin G) that degrade stromal Stromal Cell-Derived Factor-1α and adhesion molecules (e.g., very late antigen-4/vascular cell adhesion molecule-1), while Plerixafor directly disrupted CXCR4-mediated retention [4] [9].

Pivotal Phase III trials solidified its clinical utility. In patients with non-Hodgkin lymphoma, Plerixafor plus granulocyte colony-stimulating factor enabled 59.3%–62% to achieve the optimal collection target (≥5×10⁶ CD34-positive cells/kg) within four apheresis sessions, starkly contrasting with only 19.6%–20% success using granulocyte colony-stimulating factor plus placebo [6]. Similarly, in multiple myeloma, 75.7% reached ≥6×10⁶ CD34-positive cells/kg with the combination versus 51.3% with granulocyte colony-stimulating factor alone [6] [9]. These outcomes underpinned United States Food and Drug Administration (FDA) and European Medicines Agency (EMA) approval in 2008 and 2009, respectively, specifically for autologous stem cell mobilization in non-Hodgkin lymphoma and multiple myeloma [1] [2] [9].

Table 2: Efficacy Outcomes from Pivotal Phase III Trials Leading to Approval

Disease PopulationInterventionKey Efficacy EndpointAchievement Rate (%)Reference Study
Non-Hodgkin LymphomaPlerixafor + Granulocyte Colony-Stimulating Factor≥5×10⁶ CD34+ cells/kg in ≤4 apheresis sessions59.3 – 62.0Study 3101, NCT01767714 [6]
Placebo + Granulocyte Colony-Stimulating Factor≥5×10⁶ CD34+ cells/kg in ≤4 apheresis sessions19.6 – 20.0Study 3101, NCT01767714 [6]
Multiple MyelomaPlerixafor + Granulocyte Colony-Stimulating Factor≥6×10⁶ CD34+ cells/kg in ≤4 apheresis sessions75.7Study 3102 [6] [9]
Placebo + Granulocyte Colony-Stimulating Factor≥6×10⁶ CD34+ cells/kg in ≤4 apheresis sessions51.3Study 3102 [6] [9]

Beyond its approved indications, research continues exploring Plerixafor’s utility in other hematologic and oncologic contexts. Investigations target overcoming microenvironment-mediated protection in acute leukemias, potentially mobilizing malignant cells and sensitizing them to chemotherapy [6]. Its application in sickle cell disease mobilization protocols (where granulocyte colony-stimulating factor is contraindicated due to vaso-occlusive crisis risk) and in vivo stem cell gene therapy strategies highlights its expanding role in novel therapeutic paradigms [6] [10]. This evolution—from an abandoned antiviral to a cornerstone of transplantation medicine—exemplifies how serendipity and mechanistic insight can redirect pharmacological development toward areas of significant unmet clinical need.

Properties

CAS Number

155148-31-5

Product Name

Plerixafor Octahydrochloride

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride

Molecular Formula

C28H55ClN8

Molecular Weight

539.2 g/mol

InChI

InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H

InChI Key

VZVSLNRDUPMOSZ-UHFFFAOYSA-N

Solubility

Slightly soluble

Synonyms

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate
1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate
AMD 3100
AMD 3329
AMD-3100
AMD-3329
AMD3100
bicyclam
JM 3100
JM3100
mezobil
mozobil
plerixafor
plerixafor hydrochloride
plerixafor octahydrochloride
RPA bicyclam

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.